molecular formula C27H36ClF3N4O3S B14010261 Vimirogant hydrochloride

Vimirogant hydrochloride

Cat. No.: B14010261
M. Wt: 589.1 g/mol
InChI Key: PFQTWYNNVGWMBS-RZTWMHBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vimirogant hydrochloride involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors, automated synthesis machines, and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Vimirogant hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can result in analogs with different pharmacokinetic properties .

Scientific Research Applications

Vimirogant hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of RORγt in various chemical pathways.

    Biology: Employed in research to understand the differentiation and function of Th17 cells and their role in autoimmune diseases.

    Medicine: Investigated for its potential therapeutic effects in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.

    Industry: Utilized in the development of new drugs targeting RORγt and related pathways

Mechanism of Action

Vimirogant hydrochloride exerts its effects by selectively inhibiting RORγt, a transcription factor that plays a crucial role in the differentiation of Th17 cells and the production of IL-17A. By binding to RORγt, this compound prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory cytokines and alleviating symptoms of autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

  • Piragliatin
  • CM-10-18
  • MK-0941 free base
  • AMG-1694
  • AZD1656

Uniqueness of Vimirogant Hydrochloride

This compound stands out due to its high selectivity for RORγt over other isoforms such as RORα and RORβ. This selectivity translates to a more targeted inhibition of Th17 cell differentiation and IL-17A secretion, making it a promising candidate for the treatment of autoimmune disorders with potentially fewer off-target effects .

Properties

Molecular Formula

C27H36ClF3N4O3S

Molecular Weight

589.1 g/mol

IUPAC Name

(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C27H35F3N4O3S.ClH/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30;/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35);1H/t18?,21?,25-;/m0./s1

InChI Key

PFQTWYNNVGWMBS-RZTWMHBNSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2.Cl

Origin of Product

United States

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